molecular formula C11H15NO3 B13941937 (2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid CAS No. 781602-42-4

(2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid

Cat. No.: B13941937
CAS No.: 781602-42-4
M. Wt: 209.24 g/mol
InChI Key: KVCLBSURIAFEJS-SECBINFHSA-N
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Description

(2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of a Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino-carbonyl compound . The reaction conditions typically involve the use of an acidic or basic catalyst and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

(2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein synthesis.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • (2R)-2-Amino-3-(3-methoxyphenyl)propanoic acid
  • (2R)-2-Amino-3-(4-methylphenyl)propanoic acid
  • (2R)-2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

Comparison: Compared to similar compounds, (2R)-2-Amino-3-(3-methoxy-4-methylphenyl)propanoic acid is unique due to the presence of both methoxy and methyl substituents on the aromatic ringThe combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

781602-42-4

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2R)-2-amino-3-(3-methoxy-4-methylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO3/c1-7-3-4-8(6-10(7)15-2)5-9(12)11(13)14/h3-4,6,9H,5,12H2,1-2H3,(H,13,14)/t9-/m1/s1

InChI Key

KVCLBSURIAFEJS-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@H](C(=O)O)N)OC

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)OC

Origin of Product

United States

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